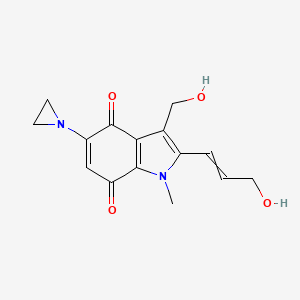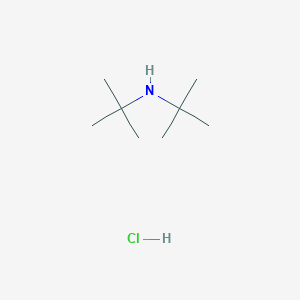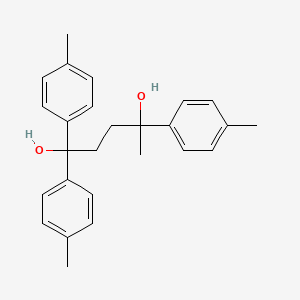
1,1,4-Tri-p-tolylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Tri-p-tolylpentane-1,4-diol typically involves the reaction of p-tolylmagnesium bromide with a suitable pentane derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,4-Tri-p-tolylpentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,1,4-Tri-p-tolylpentane-1,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of hydroxylated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Tri-p-tolylpentane-1,4-diol is not well-documented. it is likely that the compound interacts with molecular targets through its hydroxyl groups and aromatic rings. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,1,4-Tri-p-tolylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1,4-Tri-p-tolylhexane-1,4-diol: Similar structure but with a longer carbon chain.
1,1,4-Tri-p-tolylpentane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,1,4-Tri-p-tolylpentane-1,4-diol is unique due to its specific arrangement of p-tolyl groups and hydroxyl functionalities, which may impart distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C26H30O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,1,4-tris(4-methylphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O2/c1-19-5-11-22(12-6-19)25(4,27)17-18-26(28,23-13-7-20(2)8-14-23)24-15-9-21(3)10-16-24/h5-16,27-28H,17-18H2,1-4H3 |
InChI Key |
LUTDPJMSRKJWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CCC(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


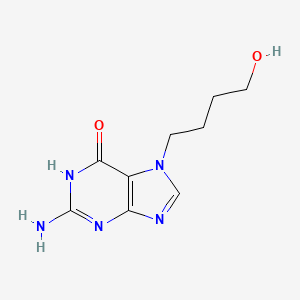
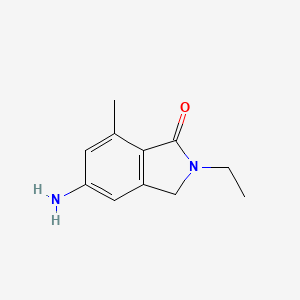
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
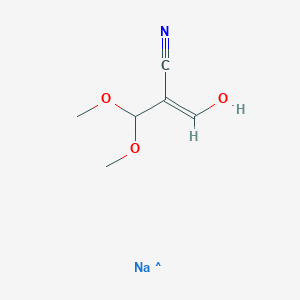


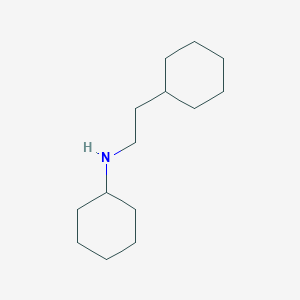


![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)


